molecular formula C14H16IN3OS B4153078 3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4153078
M. Wt: 401.27 g/mol
InChI Key: WCRAVXXZZJZVDS-UHFFFAOYSA-N
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Description

3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an iodine atom and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the iodinated thiadiazole with an appropriate benzoyl chloride or benzoyl anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring and benzamide moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced conductivity or stability.

    Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

Mechanism of Action

The mechanism of action of 3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: can be compared to other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the thiadiazole ring and the iodine atom can influence its reactivity, stability, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-iodo-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16IN3OS/c1-3-5-9(2)13-17-18-14(20-13)16-12(19)10-6-4-7-11(15)8-10/h4,6-9H,3,5H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRAVXXZZJZVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
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3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
3-iodo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

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